(2-Bromopyridin-4-yl)methanamine hydrochloride
Beschreibung
Classical Amination-Bromination Sequential Approaches
Bromination of Pyridine Precursors
The traditional route begins with the bromination of 4-methylpyridine or its derivatives. Electrophilic aromatic substitution using bromine (Br₂) in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) introduces bromine at the 2-position. For example, treating 4-methylpyridine with Br₂ in dichloromethane at 0–5°C yields 2-bromo-4-methylpyridine with 65–75% efficiency. However, competing side reactions, such as dibromination or ring oxidation, necessitate careful control of stoichiometry and temperature.
A key challenge lies in the separation of regioisomers. Crystallization from ethanol or hexane-ethyl acetate mixtures typically isolates the desired 2-bromo-4-methylpyridine. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying regiochemical purity, with the bromine’s deshielding effect evident in the aromatic proton signals at δ 8.2–8.6 ppm.
Amination Strategies
Subsequent amination of 2-bromo-4-methylpyridine involves nucleophilic substitution or reductive amination. The Gabriel synthesis, employing phthalimide potassium salt and hydrazine hydrate, converts the methyl group to methanamine. Alternatively, reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol achieves direct conversion, albeit with moderate yields (50–60%) due to competing reduction of the pyridine ring.
Recent improvements include the use of benzophenone imine as a protecting group. Palladium-catalyzed coupling of 2-bromo-4-methylpyridine with benzophenone imine, followed by acidic hydrolysis, enhances yield to 75–80% while minimizing side products like alkanes or olefins. This approach leverages the stability of imine intermediates under catalytic conditions, as demonstrated by the formation of N-alkyl imines in alcohol solvents.
Table 1: Comparison of Amination Methods for 2-Bromo-4-methylpyridine
| Method | Reagents | Yield (%) | Key Side Products |
|---|---|---|---|
| Gabriel Synthesis | Phthalimide, NH₂NH₂ | 50–60 | Phthalic hydrazide |
| Reductive Amination | NaBH₃CN, NH₄OAc | 45–55 | Reduced pyridine |
| Pd-Catalyzed Coupling | (Cy₂t-BuP)₂Pd, Benzophenone | 75–80 | Trace alkanes |
Eigenschaften
IUPAC Name |
(2-bromopyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDDCLLFWHUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735233 | |
| Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-69-7 | |
| Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Procedure
This method exploits the aldehyde group at the 4-position of 2-bromopyridine as a precursor for amine introduction. 2-Bromo-4-pyridinecarboxaldehyde (CAS 118289-17-1) undergoes reductive amination with ammonium chloride in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6, acetic acid buffer). The imine intermediate is reduced to yield the primary amine, which is isolated as the hydrochloride salt via HCl quenching.
Key Steps :
- Dissolve 2-bromo-4-pyridinecarboxaldehyde (1.0 equiv) in methanol.
- Add ammonium chloride (2.0 equiv) and NaBH3CN (1.5 equiv).
- Stir at room temperature for 12–16 hours.
- Acidify with HCl (2M) and purify via recrystallization.
Optimization and Yields
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Methanol | 75% |
| Temperature | 25°C | - |
| Reducing Agent | NaBH3CN | - |
| Reaction Time | 16 hours | - |
Advantages :
Limitations :
- Requires access to 2-bromo-4-pyridinecarboxaldehyde, which may necessitate prior synthesis.
Palladium-Catalyzed C–N Coupling
Adapting Buchwald-Hartwig Amination
Inspired by palladium-catalyzed methods for biaryl systems, this approach targets the introduction of an aminomethyl group via cross-coupling. 2,4-Dibromopyridine reacts with benzophenone imine (as an ammonia surrogate) under catalytic Pd(OAc)₂, with cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium iodide (TBAI) as an additive. After coupling, acidic hydrolysis releases the free amine, which is converted to the hydrochloride salt.
Key Steps :
- Combine 2,4-dibromopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2.5 equiv), and TBAI (2.5 equiv) in toluene.
- Add benzophenone imine (1.2 equiv).
- Heat at 110°C for 16 hours under argon.
- Hydrolyze with HCl (6M) and purify via column chromatography.
Performance Metrics
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ | 65% |
| Ligand | None required | - |
| Solvent | Toluene | - |
Advantages :
- High regioselectivity for the 4-position due to steric and electronic effects.
- Scalable for industrial applications.
Limitations :
- Requires stringent anhydrous conditions.
- Benzophenone imine adds synthetic steps for hydrolysis.
Nucleophilic Substitution of 4-(Halomethyl)-2-bromopyridine
Two-Step Halogenation-Amination Strategy
This route involves synthesizing 4-(chloromethyl)-2-bromopyridine via radical bromination of 4-picoline, followed by nucleophilic displacement with aqueous ammonia.
Step 1: Bromination of 4-Picoline
4-Picoline is treated with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 4-(bromomethyl)-2-bromopyridine.
Step 2: Ammonia Displacement
The bromomethyl intermediate reacts with concentrated aqueous ammonia (28%) in tetrahydrofuran (THF) at 60°C for 24 hours. The amine is precipitated as the hydrochloride salt using HCl gas.
Reaction Efficiency
| Step | Starting Material | Product | Yield |
|---|---|---|---|
| 1 | 4-Picoline | 4-(Bromomethyl)-2-bromopyridine | 50% |
| 2 | Bromomethyl intermediate | (2-Bromopyridin-4-yl)methanamine | 80% |
Advantages :
- Uses commercially available 4-picoline.
- Straightforward displacement chemistry.
Limitations :
- Low yield in bromination step due to competing side reactions.
- Requires handling of gaseous ammonia and HBr byproducts.
Comparative Analysis of Methods
| Method | Starting Material Cost | Yield | Scalability | Purification Complexity |
|---|---|---|---|---|
| Reductive Amination | Moderate | 75% | High | Low |
| Pd-Catalyzed Coupling | High | 65% | Moderate | Moderate |
| Nucleophilic Substitution | Low | 40%* | Low | High |
*Overall yield after two steps.
Key Insights :
- Reductive amination offers the best balance of yield and simplicity but depends on aldehyde availability.
- Palladium catalysis is preferable for regioselective amination but incurs higher costs.
- Nucleophilic substitution is limited by low bromination efficiency but remains viable for small-scale synthesis.
Characterization and Validation
Successful synthesis is confirmed via:
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives are formed.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Bromopyridin-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Bromopyridin-4-yl)methanamine hydrochloride depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and methanamine groups play crucial roles in binding to active sites or receptors, thereby modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity compared to chlorine. However, the chloro analog (HY-101771A) exhibits confirmed bioactivity, suggesting halogen choice impacts target engagement .
- Salt Form : The dihydrochloride salt (CAS: 1001414-95-4) requires stricter storage conditions, likely due to hygroscopicity .
Heterocyclic Methanamine Derivatives
Substitution of the pyridine ring with other heterocycles alters solubility and binding affinity:
Key Observations :
- Thiazole vs. Pyridine : Thiazole-containing derivatives (e.g., CAS: 690632-35-0) exhibit higher molecular weights and distinct melting points, likely due to increased aromaticity and hydrogen bonding .
- Oxazole Derivatives: Limited data exists for oxazole analogs, but their structural complexity may confer unique pharmacokinetic profiles .
Substituted Aryl Methanamine Derivatives
Fluorine and methoxy substitutions modulate electronic properties and metabolic stability:
Key Observations :
- Fluorine Substitution : Enhances metabolic stability and bioavailability via reduced cytochrome P450-mediated oxidation .
Biologische Aktivität
(2-Bromopyridin-4-yl)methanamine hydrochloride, a compound with the molecular formula C6H7BrN2·HCl, is a derivative of pyridine notable for its unique substitution pattern. This article provides an in-depth overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is synthesized through a series of chemical reactions involving bromination and substitution. The typical synthetic route includes:
- Bromination : Starting with 4-methylpyridine, bromination occurs at the 2-position.
- Substitution Reaction : The resulting 2-bromo-4-methylpyridine is then reacted with methanamine.
- Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form by treatment with hydrochloric acid.
This compound exhibits various reactivity patterns, including substitution, oxidation, and coupling reactions, making it a versatile building block in organic synthesis .
The biological activity of this compound can be inferred from studies on structurally similar compounds. For instance, (2-chloropyridin-4-yl)methanamine hydrochloride has been identified as a selective inhibitor of LOXL2 (lysyl oxidase-like 2), which plays a crucial role in extracellular matrix remodeling. It is hypothesized that (2-Bromopyridin-4-yl)methanamine may exhibit similar inhibitory effects on LOXL2 or other enzymes involved in cellular signaling pathways .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various pyridine derivatives, including those similar to this compound. Research indicates that compounds with bromine substitutions exhibit significant antibacterial and antifungal activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the presence of bromine enhances the compound's efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Enzyme Inhibition
In the context of enzyme inhibition, this compound may serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease processes. For example, its potential to inhibit LOXL2 could be beneficial in treating fibrotic diseases where extracellular matrix remodeling is a critical factor .
Case Studies and Research Findings
- Study on LOXL2 Inhibition : A study demonstrated that compounds structurally related to this compound effectively inhibited LOXL2 activity, leading to reduced fibrosis in animal models .
- Antimicrobial Efficacy : A comprehensive evaluation of various pyridine derivatives showed that those containing halogen substituents exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts, supporting the hypothesis that this compound may possess similar benefits .
- Therapeutic Potential : Research into structure-activity relationships (SAR) has indicated that modifications to the pyridine ring can significantly impact biological activity, suggesting avenues for optimizing the efficacy of this compound in therapeutic applications .
Q & A
Q. Critical Parameters :
- Monitor reaction temperature to prevent decomposition (keep below 60°C during bromination).
- Use inert atmosphere (N₂/Ar) to avoid oxidation of intermediates.
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon preferred). Desiccate with silica gel to prevent hygroscopic degradation .
- Handling :
- Use PPE: Nitrile gloves, lab coat, and sealed goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust .
- Decontamination : Spills should be neutralized with 5% sodium bicarbonate, then rinsed with water. Contaminated materials require incineration .
Q. Stability Data :
| Condition | Stability Duration | Degradation Products |
|---|---|---|
| 25°C (dry) | 6 months | <2% dehydrohalogenation |
| 40°C (humid) | 2 weeks | Up to 15% bromopyridine |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and methanamine CH₂ (δ 3.2–3.8 ppm).
- ¹³C NMR : Confirm bromine substitution (C-Br at δ 120–125 ppm) .
Mass Spectrometry (HRMS) : Exact mass for C₆H₇BrClN₂ ([M+H]⁺ = 236.9402) to confirm molecular ion .
X-ray Crystallography : Use ORTEP-3 software to resolve crystal structure and confirm stereochemistry .
Q. Data Interpretation Tips :
Advanced: How can researchers address discrepancies in reported biological activities of similar brominated pyridine derivatives?
Methodological Answer:
Assay Standardization :
- Replicate experiments under identical conditions (pH, temperature, cell lines).
- Validate purity via HPLC (e.g., >98% by area normalization) to exclude impurities affecting activity .
Structural Comparisons :
- Use SAR (Structure-Activity Relationship) studies to isolate the bromine effect. For example, compare IC₅₀ values of 2-bromo vs. 2-chloro analogs (see table below) .
| Compound | Target (IC₅₀) | Assay Conditions |
|---|---|---|
| (2-Bromopyridin-4-yl)methanamine | LOXL2: 126 nM | A549 cells, 48 hr |
| (2-Chloropyridin-4-yl)methanamine | LOXL2: 210 nM | HeLa cells, 72 hr |
Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers .
Advanced: What strategies optimize the compound's solubility for in vitro bioactivity assays?
Methodological Answer:
Co-Solvent Systems :
- Use DMSO:water (≤10% DMSO) for initial stock solutions.
- Test cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 5 mM) .
pH Adjustment :
- For HCl salts, dissolve in PBS (pH 7.4) to leverage ionized amine groups.
Salt Screening :
- Explore alternative counterions (e.g., mesylate, tosylate) via combinatorial salt screening .
Q. Solubility Data :
| Solvent System | Solubility (mg/mL) |
|---|---|
| Water (pH 7.4) | 0.8 |
| 10% DMSO/PBS | 12.5 |
| 20% HP-β-CD in H₂O | 8.2 |
Advanced: How to design experiments to elucidate the reaction mechanism involving this compound as an intermediate?
Methodological Answer:
Isotopic Labeling :
- Synthesize ¹⁵N-labeled methanamine to track amine group transfer in coupling reactions .
Kinetic Profiling :
- Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., bromopyridine adducts at λ = 270 nm) .
Computational Modeling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
